molecular formula C27H23N3O3 B3939866 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide

2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide

Cat. No. B3939866
M. Wt: 437.5 g/mol
InChI Key: WSOTVNWAOMSYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide, also known as BAN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BAN belongs to the class of benzamide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide may interact with metal ions and form complexes that exhibit biological activities. 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity and has been shown to protect cells from oxidative stress. 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has also been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has been found to exhibit anti-tumor activity and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide is also stable and can be stored for extended periods without significant degradation. However, 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide. One area of interest is the synthesis of 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide derivatives that exhibit improved solubility and reduced cytotoxicity. Additionally, the development of 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide-based metal complexes that exhibit enhanced biological activities is an area of active research. Finally, the use of 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide as a fluorescent probe for the detection of other metal ions is an area of potential future research.
Conclusion
In conclusion, 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide is a synthetic compound that has potential applications in scientific research. It can be synthesized using a multi-step process and has been found to exhibit various biochemical and physiological effects. 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has advantages and limitations for lab experiments, and there are several future directions for its research and development. 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide represents a promising compound for the development of novel metal-based complexes and the discovery of new drugs.

Scientific Research Applications

2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has been found to exhibit various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has also been used as a ligand for the synthesis of metal complexes that have been found to exhibit significant biological activities. Additionally, 2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide has been used as a precursor for the synthesis of other benzamide compounds that have potential applications in drug discovery.

properties

IUPAC Name

2-benzamido-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-18(25(31)29-22-16-15-19-9-5-6-12-21(19)17-22)28-27(33)23-13-7-8-14-24(23)30-26(32)20-10-3-2-4-11-20/h2-18H,1H3,(H,28,33)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOTVNWAOMSYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.